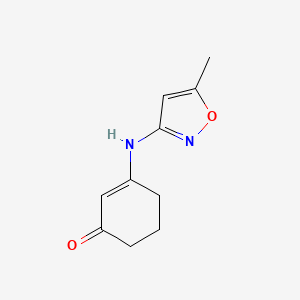

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone

説明

特性

IUPAC Name |

3-[(5-methyl-1,2-oxazol-3-yl)amino]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-5-10(12-14-7)11-8-3-2-4-9(13)6-8/h5-6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJYEVUWOYRVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC2=CC(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生化学分析

Biochemical Properties

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone plays a significant role in biochemical reactions. It interacts with enzymes such as cyclooxygenase and lipoxygenase, influencing the production of eicosanoids. The compound also binds to proteins like albumin, affecting its transport and distribution in the bloodstream. Additionally, it interacts with biomolecules such as nucleic acids, potentially influencing gene expression and cellular metabolism.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. The compound also affects cell proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of cyclooxygenase, reducing the production of pro-inflammatory eicosanoids. Additionally, it binds to nucleic acids, influencing gene expression by modulating transcription factors. The compound also affects enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has minimal toxic effects and can modulate cellular processes effectively. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound also affects metabolic flux, altering the levels of metabolites in pathways such as glycolysis and the citric acid cycle.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to albumin in the bloodstream, facilitating its transport to various tissues. The compound also interacts with cellular transporters, influencing its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it influences gene expression. The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within the cell.

生物活性

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone, a compound with the molecular formula , is gaining attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

- Molecular Weight : 192.22 g/mol

- CAS Number : 1217863-06-3

- Structure : The compound features a cyclohexene ring with an isoxazole moiety, which is known for contributing to various biological activities.

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds often exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. A study focusing on chalcone derivatives, which share similar structural motifs, reported that such compounds could induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial cell wall synthesis | |

| Anticancer | Induction of apoptosis and cell cycle arrest |

The biological activity of this compound is likely mediated through its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation.

- Signal Transduction Pathways : It could modulate pathways such as MAPK and Wnt signaling, which are crucial in cancer progression and bacterial virulence.

Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of several isoxazole derivatives against Gram-positive and Gram-negative bacteria. Among these, this compound showed promising results with an IC50 value indicating potent activity against resistant strains .

Study 2: Cancer Cell Line Testing

In vitro assays conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound could significantly reduce cell viability at concentrations as low as 25 µM. The mechanism was attributed to the activation of apoptotic pathways, confirmed by flow cytometry analysis .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is C10H12N2O2, with a molecular weight of 192.21 g/mol. The compound features a cyclohexenone core substituted with a 5-methylisoxazole group, which contributes to its biological activity. Understanding these properties is crucial for exploring its applications.

Pharmaceutical Applications

-

Anticancer Activity

- Research indicates that compounds similar to this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For example, heterocyclic amines have been studied for their role in modulating carcinogenic processes, potentially leading to the development of novel cancer therapies .

-

Anti-inflammatory Effects

- The compound's structural features suggest it may interact with enzymes such as cyclooxygenase, which are pivotal in inflammatory pathways. This interaction could lead to the development of new anti-inflammatory agents.

-

Antimicrobial Properties

- Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation as potential antibiotics or antifungal agents.

Biochemical Mechanisms

Understanding the biochemical mechanisms through which this compound exerts its effects is essential for its application:

- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators.

- DNA Interaction : Similar compounds have shown the ability to form DNA adducts, leading to mutations and potentially contributing to their anticancer effects .

Case Study 1: Anticancer Potential

In a study investigating various heterocyclic amines, compounds structurally related to this compound were found to induce apoptosis in cancer cell lines. The mechanism was attributed to their ability to form reactive intermediates that interact with cellular macromolecules, leading to cell death.

Case Study 2: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of a series of isoxazole derivatives. Results indicated that these compounds significantly reduced inflammation in animal models by inhibiting cyclooxygenase activity, suggesting potential therapeutic applications for inflammatory diseases.

類似化合物との比較

Methyl-Substituted Cyclohexenone Derivatives

Modifications to the cyclohexenone core, particularly methyl substitutions at the 5-position, significantly alter pharmacological profiles:

Key Observations :

Heterocyclic Amine Variants

Replacing the 5-methylisoxazole moiety with other heterocycles alters physicochemical and pharmacological properties:

Key Observations :

- Isoxazole vs. Pyridine : The 5-methylisoxazole group in ONMe enhances specificity compared to pyridine analogs, possibly due to hydrogen-bonding interactions with target proteins .

- Simpler Amines: 3-(Methylamino)cyclohex-2-enone lacks the heterocyclic component, resulting in reduced anticonvulsant activity but improved solubility .

準備方法

Synthesis of 5-Methyl-3-Aminoisoxazole Intermediate

A critical precursor for the target compound is 5-methyl-3-aminoisoxazole, which is synthesized through a multi-step reaction sequence involving hydroxylamine hydrochloride and acetyl acetonitrile derivatives:

Step 1: Formation of Acetyl Acetonitrile

Acetonitrile is treated with a metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) to generate a nucleophilic species, which then reacts with ethyl acetate or methyl acetate to form acetyl acetonitrile. The metal base is typically used in 1.1 to 1.4 equivalents relative to acetonitrile.Step 2: Hydrazone Formation

The acetyl acetonitrile is dissolved in an alcohol solvent (methanol or ethanol) and reacted with p-toluenesulfonyl hydrazide under reflux for about 2 hours to yield a hydrazone intermediate as a white crystalline solid with high purity (HPLC purity ~99%) and good yield (~88%).Step 3: Ring Closure to Isoxazole

Hydroxylamine hydrochloride is dissociated in potassium carbonate solution, then the hydrazone is added and heated (around 80°C) in solvents such as 2-methyltetrahydrofuran or tetrahydrofuran for ring closure to form 5-methyl-3-aminoisoxazole. The reaction mixture is acidified to pH 1, stirred, then basified to pH 10-12 to precipitate the product, which is filtered and dried. The yield is approximately 78%, with HPLC purity near 98.7%.

This sequence is summarized in the following table:

| Step | Reagents & Conditions | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Acetonitrile + NaH/n-BuLi/LDA + Ethyl acetate | Acetyl acetonitrile | - | - |

| 2 | Acetyl acetonitrile + p-toluenesulfonyl hydrazide, reflux in MeOH/EtOH (2h) | Hydrazone (white crystalline) | 88 | 99 |

| 3 | Hydrazone + hydroxylamine hydrochloride + K2CO3, heating at 80°C, acid/base workup | 5-Methyl-3-aminoisoxazole | 78 | 98.7 |

Alternative Synthetic Approaches and Research Findings

Medicinal Chemistry Optimization

Research on related 3-aminocyclohex-2-en-1-one derivatives, including those substituted with isoxazolyl groups, highlights the use of multi-step syntheses starting from amino esters or chlorinated intermediates. For example, chlorination with POCl3 followed by amine coupling in solvents like dichloromethane or acetonitrile has been reported for similar compounds.Structure-Activity Relationship (SAR) Studies

These studies often involve preparing a series of analogs by varying the substituents on the cyclohexenone ring and the amino heterocycle. The synthetic routes are adapted to introduce these variations efficiently, often through selective chlorination, amidation, or nucleophilic substitution steps.

Summary Table of Key Preparation Steps

| Compound/Intermediate | Key Reagents & Conditions | Notes |

|---|---|---|

| 5-Methyl-3-aminoisoxazole | Hydroxylamine hydrochloride, acetyl acetonitrile, K2CO3, reflux in organic solvent | Multi-step ring closure reaction |

| Hydrazone Intermediate | p-Toluenesulfonyl hydrazide, methanol or ethanol, reflux | High purity crystalline solid |

| Cyclohex-2-enone derivative | Chlorination (POCl3), amine coupling in DCM or acetonitrile | Used as electrophilic partner |

| Final coupling to form target compound | Nucleophilic substitution or condensation under reflux | Requires purification for high purity |

Q & A

Q. How can enantiomeric separation improve pharmacological profiles?

- Methodological Answer : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) resolves enantiomers. Assign absolute configurations via circular dichroism (CD) spectroscopy. Test separated enantiomers in MES/scMET models to isolate stereospecific effects. Molecular dynamics simulations guide rational design of single-enantiomer analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。